(2-Bromocyclopropyl)methanol
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Overview
Description
(2-Bromocyclopropyl)methanol is an organic compound with the molecular formula C4H7BrO. It is a brominated cyclopropyl alcohol, characterized by a three-membered cyclopropane ring substituted with a bromine atom and a hydroxymethyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromine atom on the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form cyclopropylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(2-Bromocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromocyclopropyl)methanol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(2-Chlorocyclopropyl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Iodocyclopropyl)methanol: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness
(2-Bromocyclopropyl)methanol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
Properties
Molecular Formula |
C4H7BrO |
---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(2-bromocyclopropyl)methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2 |
InChI Key |
SOUNJUAOSVUXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)CO |
Origin of Product |
United States |
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